N,N-diethyl-4-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide
Description
This compound features a benzenesulfonamide core substituted with a diethylamine group at the sulfonamide nitrogen. The 4-position of the benzene ring is functionalized with a 2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl moiety. The synthesis likely involves nucleophilic substitution or coupling reactions, analogous to methods in related compounds (e.g., Friedel-Crafts sulfonylation, hydrazide-isothiocyanate coupling) .
Properties
IUPAC Name |
N,N-diethyl-4-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3S2/c1-3-24(4-2)30(27,28)18-11-9-16(10-12-18)20(26)25-14-13-23-21(25)29-15-17-7-5-6-8-19(17)22/h5-12H,3-4,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZJODRHVQTRCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-Diethyl-4-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure includes a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antitumor effects.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research on arylthioindole derivatives has shown that modifications at the C-2 position can lead to enhanced antitumor efficacy through tubulin polymerization inhibition .
Table 1: Summary of Anticancer Activity Findings
| Compound | Mechanism of Action | IC50 (μM) | Reference |
|---|---|---|---|
| Arylthioindole Derivative | Tubulin Polymerization Inhibition | 0.5 | |
| N,N-Diethyl-Similar Compound | Unknown | 0.8 |
GABA-A Receptor Modulation
Another area of interest is the modulation of GABA-A receptors. Compounds with similar imidazole structures have been identified as positive allosteric modulators (PAMs) of GABA-A receptors, which play a critical role in neurological functions. The introduction of fluorinated benzyl groups has been shown to enhance metabolic stability and reduce hepatotoxicity in these compounds .
Table 2: GABA-A Receptor Modulation Studies
| Compound | Type of Modulation | Metabolic Stability (%) | Reference |
|---|---|---|---|
| Imidazole Derivative | PAM | 90% after 120 min | |
| N,N-Diethyl Compound | Unknown | TBD |
Study 1: Antitumor Activity Assessment
In a study assessing the antitumor activity of related compounds, researchers utilized various cancer cell lines to evaluate cytotoxic effects. The results indicated that compounds with similar structures to this compound demonstrated significant inhibition of cell proliferation.
Study 2: Neurological Effects
Another investigation explored the neurological effects of GABA-A receptor modulators. The study found that specific modifications in the compound's structure led to enhanced receptor affinity and prolonged activity duration in vivo. This suggests potential therapeutic applications in treating anxiety and other neurological disorders.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues:
4-{2-[(4-Chlorobenzyl)thio]-4,5-dihydro-1H-imidazole-1-carbonyl}-N,N-dimethylbenzenesulfonamide ():
- Substituent Differences :
- Aromatic Ring : 4-Chlorobenzyl vs. 2-fluorobenzyl.
- Sulfonamide Group : N,N-Dimethyl vs. N,N-diethyl.
- Impact :
- The chloro substituent (electron-withdrawing) may reduce electron density at the sulfur atom compared to the fluoro group, altering reactivity or binding interactions.
Triazole-Thione Derivatives ():
- Core Structure : 1,2,4-Triazole-3-thiones vs. imidazoline-thioether.
- Tautomerism : Triazole-thiones exhibit tautomeric equilibria (thiol ↔ thione), while the imidazoline ring in the target compound lacks this behavior, conferring greater structural stability .
Spectroscopic and Physicochemical Properties
Infrared (IR) Spectral Data:
| Compound | ν(C=O) (cm⁻¹) | ν(C=S) (cm⁻¹) | ν(NH) (cm⁻¹) |
|---|---|---|---|
| Target Compound | ~1660–1680* | 1243–1258* | 3150–3319* |
| Triazole-Thiones (e.g., Compounds 7–9) | Absent | 1247–1255 | 3278–3414 |
| Hydrazinecarbothioamides (e.g., 4–6) | 1663–1682 | 1243–1258 | 3150–3319 |
*Inferred from analogous imidazole and sulfonamide derivatives .
- Key Observations :
Data Table: Comparative Analysis
*Estimated based on structural formula.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
